Dhx9-IN-16

Description

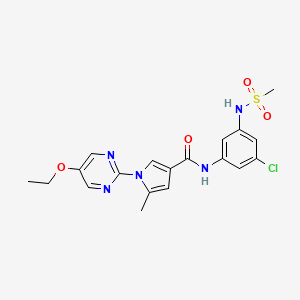

Structure

3D Structure

Properties

Molecular Formula |

C19H20ClN5O4S |

|---|---|

Molecular Weight |

449.9 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide |

InChI |

InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26) |

InChI Key |

SRAYPGGVNBQVPD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Cellular Target of Dhx9-IN-16: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target of Dhx9-IN-16, the ATP-dependent RNA helicase DHX9. It details the experimental approaches used to validate this interaction and explores the functional consequences of DHX9 inhibition. This document is intended for researchers and professionals in the fields of molecular biology, oncology, and drug development.

Introduction: DHX9 as a Therapeutic Target

DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme that plays crucial roles in various cellular processes.[1] It is involved in transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.[1] DHX9 utilizes the energy from ATP hydrolysis to unwind DNA and RNA duplexes, as well as more complex nucleic acid structures.[1] Given its central role in cellular homeostasis, dysregulation of DHX9 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.

This compound is a small molecule inhibitor that has been identified to target DHX9. Understanding the precise mechanism of action and the cellular consequences of DHX9 inhibition by this compound is critical for its development as a potential therapeutic agent.

The Primary Cellular Target: DHX9

The primary cellular target of this compound is the RNA helicase DHX9. This has been demonstrated through a variety of biochemical and cellular assays that measure the direct binding of the inhibitor to the protein and the subsequent modulation of its enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the interaction of inhibitors with DHX9.

| Parameter | Value | Assay Method | Reference |

| This compound | |||

| EC50 (Cellular Target Engagement) | 0.125 µM | Cellular Thermal Shift Assay (CETSA) or similar | Inferred from commercial supplier data |

| Other DHX9 Inhibitors | |||

| YK-4-279 (Inhibitor) | -- | -- | [2] |

| GTPγS (Mechanism-derived inhibitor) | -- | ATPase and Unwinding Assays, SPR | [3] |

Experimental Protocols for Target Validation and Functional Analysis

A suite of biophysical and biochemical assays are employed to confirm the direct binding of inhibitors to DHX9 and to characterize their effects on its enzymatic functions.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm target engagement in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[4]

Protocol:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., a relevant cancer cell line) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Detection and Analysis:

-

Collect the supernatant and analyze the amount of soluble DHX9 by Western blotting using a specific anti-DHX9 antibody.

-

Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Experimental Workflow for CETSA:

DHX9 ATPase Activity Assay

DHX9's helicase function is dependent on its ability to hydrolyze ATP. Inhibitors of this activity can be identified using an ATPase assay, often employing a luminescent readout like the ADP-Glo™ Kinase Assay.[5][6]

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA, and an RNase inhibitor).[3]

-

Dilute recombinant human DHX9 protein to the desired concentration (e.g., 0.625 nM) in the reaction buffer.[3]

-

Prepare a double-stranded RNA or DNA substrate (e.g., 15 nM).[3]

-

Prepare a solution of ATP (e.g., 5 µM).[3]

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted DHX9 enzyme.

-

Add the serially diluted this compound or vehicle control and pre-incubate for 15 minutes at room temperature.[3]

-

Initiate the reaction by adding the substrate and ATP mixture.

-

Incubate the reaction for a defined period (e.g., 45-60 minutes) at room temperature.[3]

-

-

ADP Detection:

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the DHX9 ATPase activity.

-

Experimental Workflow for DHX9 ATPase Assay:

DHX9 Helicase Unwinding Assay

This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate, a process that is inhibited by effective small molecules. A common method utilizes a fluorescently labeled substrate.

Protocol:

-

Substrate Preparation:

-

Design a nucleic acid substrate consisting of a longer unlabeled strand and a shorter, fluorescently labeled (e.g., with FAM) complementary strand. A quencher molecule may be incorporated on the longer strand to quench the fluorophore when the duplex is intact.

-

Anneal the strands to form the double-stranded substrate.

-

-

Assay Procedure:

-

Prepare a reaction buffer similar to the ATPase assay buffer.

-

In a 384-well plate, add the DHX9 enzyme (e.g., 2.5 nM) and the fluorescent substrate (e.g., 12.5 nM).[3]

-

Add serial dilutions of this compound or a vehicle control and pre-incubate for 15 minutes.[3]

-

Initiate the unwinding reaction by adding ATP (e.g., 5 µM).[3]

-

-

Detection and Analysis:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. As DHX9 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increased signal.

-

Calculate the initial rate of the reaction to determine the inhibitory effect of this compound.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time.

Protocol:

-

Chip Preparation:

-

Immobilize purified recombinant DHX9 protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a running buffer (e.g., HBS-EP buffer).

-

Inject a series of concentrations of this compound over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of the inhibitor binding to the immobilized DHX9. This generates a sensorgram showing association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Downstream Cellular Effects of DHX9 Inhibition

Inhibition of DHX9 by this compound is expected to impact several cellular signaling pathways and processes where DHX9 plays a critical role. While direct studies on this compound are emerging, much can be inferred from studies involving DHX9 knockdown.

PI3K/AKT Signaling Pathway

Studies have shown that knockdown of DHX9 can inhibit the activation of the PI3K/AKT signaling pathway.[7] This is observed through decreased phosphorylation of downstream effectors like GSK3α/β and P70S6K.[7]

Experimental Validation:

-

Western Blotting: Treat cells with this compound and analyze cell lysates by Western blot using antibodies against total and phosphorylated forms of key pathway components such as PI3K, AKT, GSK3β, and mTOR. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.

PI3K/AKT Signaling Pathway Diagram:

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DExH-Box Helicase 9 Participates in De Novo Nrf2 Protein Translation Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accenttx.com [accenttx.com]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 7. path.ox.ac.uk [path.ox.ac.uk]

Biological function of DHX9 helicase in DNA repair

An In-depth Technical Guide on the Biological Function of DHX9 Helicase in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved and ubiquitously expressed enzyme with multifaceted roles in nucleic acid metabolism.[1][2][3][4] An ATP-dependent helicase, DHX9 is capable of unwinding a variety of complex nucleic acid structures, including double-stranded DNA and RNA, DNA-RNA hybrids (R-loops), and G-quadruplexes.[2][4][5][6][7] Its functions are integral to numerous cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1][3][4][8][9] Emerging evidence has illuminated a critical role for DHX9 in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs). This guide provides a comprehensive technical overview of DHX9's function in DNA repair, focusing on its mechanistic involvement in specific repair pathways, its interactions with key DDR proteins, and its emerging status as a promising target for oncology drug development.

Core Functions of DHX9 in Maintaining Genomic Stability

DHX9 is a cornerstone in the cellular machinery that preserves genomic integrity.[7][10] Its enzymatic activity is crucial for resolving complex nucleic acid secondary structures that can otherwise impede DNA replication and transcription, leading to replication stress and DNA damage.[5][8][10] A primary function in this context is the regulation of R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA.[5][10][11][12] While R-loops have physiological roles, their aberrant accumulation is a significant threat to genome stability.[11][12] DHX9 plays a dual, context-dependent role in R-loop homeostasis; it can both promote their formation and is essential for their resolution, thereby preventing transcription-replication conflicts and associated DNA damage.[5][10][11]

Mechanistic Role of DHX9 in DNA Double-Strand Break Repair Pathways

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved two major pathways to repair DSBs: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[2][13] DHX9 is a pivotal player specifically in the HR pathway.

Homologous Recombination (HR)

HR is a high-fidelity repair mechanism that uses a homologous template, typically the sister chromatid, to accurately repair DSBs. It is predominantly active in the S and G2 phases of the cell cycle. DHX9 has been identified as a critical factor for the initiation of HR.[1][2][14]

-

Initiation of DNA End Resection: A key initiating step in HR is the 5' to 3' nucleolytic degradation of the DNA ends at the break site, a process known as resection. This generates long 3' single-stranded DNA (ssDNA) overhangs that are essential for homology search and strand invasion. Cells deficient in DHX9 show impaired generation of ssDNA.[2]

-

Recruitment of BRCA1: DHX9 is essential for the recruitment of the BRCA1 tumor suppressor protein to sites of DNA damage.[2][14] It interacts directly with BRCA1, forming a complex that binds to nascent RNA transcripts near the DSB.[2][5] This recruitment is a prerequisite for efficient DNA end resection.[2][14][15]

-

Facilitation of RPA and RAD51 Loading: Following resection, the resulting ssDNA is coated by Replication Protein A (RPA), which is subsequently replaced by the RAD51 recombinase.[14] RAD51 forms a nucleoprotein filament that is capable of invading the homologous template. In the absence of DHX9, the recruitment of both RPA and RAD51 to damage sites is severely compromised, leading to a failure to repair DSBs by HR.[14]

-

Interaction with DNA Polymerase δ4: DHX9 interacts directly with human DNA polymerase δ4 (Pol δ4) and PCNA. It is proposed that DHX9 is recruited by the Pol δ4/PCNA complex to facilitate the extension of the invading strand within the displacement loop (D-loop), a key step in HDR, by unwinding the leading edge of the D-loop.[16]

dot

Caption: DHX9's role in initiating Homologous Recombination repair.

Non-Homologous End Joining (NHEJ)

NHEJ is the predominant DSB repair pathway in mammalian cells, particularly in the G1 phase.[13][17] It directly ligates the broken DNA ends without the need for a homologous template, a process that can sometimes be error-prone.[13] Current evidence indicates that DHX9 is not required for the repair of DSBs by NHEJ.[1] Studies have shown that DHX9-deficient cells remain proficient in NHEJ-mediated repair.[1] However, DHX9 does interact with Ku86, a key player in NHEJ, suggesting potential crosstalk or regulatory roles that are not yet fully understood.[1][4][18]

DHX9 in R-loop Resolution and Genome Integrity

The resolution of R-loops is a critical function of DHX9 in preventing DNA damage.[5][10] Aberrant R-loops can stall replication forks, leading to collisions between the replication and transcription machineries. These conflicts are a major source of DSBs and genomic instability.[5]

-

R-loop Processing: DHX9 utilizes its helicase activity to unwind the RNA-DNA hybrid, resolving the R-loop structure and allowing transcription or replication to proceed.[5][10]

-

Interaction with PARP1: DHX9 interacts with Poly(ADP-ribose) polymerase 1 (PARP1), another key protein in DNA repair and R-loop metabolism.[19][20][21] This interaction is crucial for preventing R-loop-associated DNA damage.[19][20] The DIDO3 protein may act as a scaffold to facilitate the DHX9-PARP1 interaction.[21] SUMOylation of DHX9 enhances its association with PARP1, which is critical for R-loop suppression and maintaining genome stability.[22][23]

-

Regulation by ATR: In response to genotoxic stress, the ATR kinase phosphorylates DHX9 at Serine 321.[12][24] This phosphorylation event is critical for DHX9's association with R-loops and its interaction with other DDR proteins like BRCA1 and RPA, thereby promoting the resolution of stress-induced R-loops.[12][24]

dot

Caption: DHX9's role in resolving R-loops to maintain genome stability.

Quantitative Data on DHX9 Function

The functional importance of DHX9 in DNA repair is underscored by cellular sensitivity to specific DNA damaging agents upon its depletion.

Table 1: Cellular Sensitivity to DNA Damaging Agents upon DHX9 Depletion

| DNA Damaging Agent | Mechanism of Action | Cellular Phenotype in DHX9-deficient cells | Reference |

| Camptothecin | Topoisomerase I inhibitor, induces DSBs during replication | Hypersensitive | [2][15] |

| Olaparib | PARP inhibitor, exploits HR defects | Hypersensitive | [2][15] |

| Etoposide | Topoisomerase II inhibitor | Hypersensitive | [2] |

| Ionizing Radiation (IR) | Induces a broad spectrum of DNA damage, including DSBs | Not sensitive | [2][15] |

Table 2: Protein Interactions and Post-Translational Modifications

| Interacting Protein | Function in DNA Repair | Regulation/Consequence of Interaction | Reference |

| BRCA1 | HR initiation, E3 ubiquitin ligase | DHX9 recruits BRCA1 to nascent RNA at DSBs to promote resection. | [2][5][14] |

| ATR | DDR signaling kinase | ATR phosphorylates DHX9 at S321 in response to damage, promoting R-loop resolution. | [12][24] |

| PARP1 | SSB repair, R-loop metabolism | DHX9 and PARP1 interact to prevent R-loop-associated DNA damage. | [19][20][21] |

| Ku86 | NHEJ, DNA end binding | DHX9 interacts with Ku86, but the functional significance is not fully elucidated. | [1][4][18] |

| WRN | RecQ helicase, DNA replication/repair | DHX9 binds to and enhances the helicase activity of WRN. | [7][10] |

| Pol δ4 / PCNA | DNA synthesis in HDR | DHX9 is recruited by Pol δ4/PCNA to facilitate D-loop extension. | [16] |

| SUMO2 | Post-translational modifier | SUMOylation of DHX9 at K120 is required to suppress R-loop instability. | [22] |

Key Experimental Protocols

Investigating the role of DHX9 in DNA repair involves a range of molecular and cellular biology techniques.

siRNA-mediated Knockdown of DHX9

This method is used to transiently deplete DHX9 protein levels to study the functional consequences.

-

Cell Culture: Plate cells (e.g., U2OS, HeLa) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute DHX9-targeting siRNA duplexes and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells dropwise.

-

Incubation and Analysis: Incubate cells for 48-72 hours post-transfection. Harvest cells for downstream analysis, such as Western blotting to confirm protein knockdown, or for use in functional assays (e.g., cell viability, immunofluorescence).

Immunofluorescence Staining for DNA Damage Foci

This technique is used to visualize the localization of DHX9 and other DNA repair proteins to sites of DNA damage.

-

Cell Seeding and Treatment: Seed cells on glass coverslips. The following day, treat with a DNA damaging agent (e.g., 1 µM Camptothecin for 4 hours) or leave untreated as a control.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer (e.g., rabbit anti-DHX9, mouse anti-γH2AX) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1-2 hours at room temperature, protected from light.

-

Mounting and Imaging: Wash three times with PBS, with the final wash containing DAPI for nuclear counterstaining. Mount coverslips onto slides using an anti-fade mounting medium.

-

Analysis: Acquire images using a fluorescence or confocal microscope. Co-localization can be quantified using image analysis software to calculate metrics like the Pearson correlation coefficient.[15]

In Vitro Helicase Activity Assay

This biochemical assay directly measures the ability of purified DHX9 to unwind a nucleic acid substrate.

-

Substrate Preparation: A typical substrate consists of a radiolabeled or fluorescently-labeled oligonucleotide annealed to a longer complementary strand, creating a duplex region with a 3' overhang, which is preferred by DHX9.[4]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and DTT.

-

Assay Initiation: Add purified recombinant DHX9 protein to the reaction mixture containing the substrate. For inhibitor studies, pre-incubate the enzyme with the compound before adding the substrate.

-

Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

-

Product Separation and Detection: Separate the unwound single-stranded product from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).

-

Analysis: Visualize the gel using autoradiography (for radiolabeled substrates) or a fluorescence imager. The percentage of unwound substrate is quantified to determine helicase activity. A commercial fluorogenic assay kit is also available, which monitors RNA unwinding in a 96- or 384-well format.[25]

dot

Caption: A generalized workflow for an in vitro DHX9 helicase assay.

DHX9 as a Target for Drug Development

The critical role of DHX9 in DNA repair and the maintenance of genome stability, particularly in specific cancer contexts, makes it an attractive therapeutic target.[1][8][26]

-

Synthetic Lethality: Tumors with pre-existing defects in certain DNA repair pathways, such as those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), or those with loss-of-function mutations in BRCA1/2, show a strong dependence on DHX9 for survival.[8][18][26] Inhibiting DHX9 in these cancer cells creates a synthetic lethal phenotype, leading to replication stress, cell cycle arrest, and apoptosis.[8][18]

-

DHX9 Inhibitors: Small molecule inhibitors of DHX9 have been developed. For example, ATX968 has been identified as a potent and selective inhibitor of DHX9's helicase activity.[8][26] Preclinical studies have shown that chemical inhibition of DHX9 leads to robust and durable anti-tumor responses in MSI-H/dMMR xenograft models.[8][26]

-

Immunotherapy: Depletion of DHX9 can lead to the accumulation of cytoplasmic double-stranded RNA (dsRNA), triggering an innate immune response within tumor cells.[27] This "viral mimicry" can potentially enhance the efficacy of immunotherapy in immunologically 'cold' tumors.[27]

Conclusion

DHX9 is a multifunctional helicase that stands at the crossroads of RNA metabolism and DNA repair. Its role extends beyond general genome maintenance to specific, critical functions within the Homologous Recombination pathway, where it is essential for initiating repair by recruiting BRCA1 and facilitating DNA end resection. Furthermore, its activity in resolving R-loops is paramount for preventing replication stress and the ensuing DNA damage. The dependency of certain cancers on DHX9 for their survival has validated it as a high-potential target for the development of precision oncology therapeutics. Continued research into the complex regulatory networks governing DHX9 function will further illuminate its role in genome stability and provide new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. oncotarget.com [oncotarget.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 14. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The DHX9 helicase interacts with human DNA polymerase δ4 and stimulates its activity in D-loop extension synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Non-homologous end joining: advances and frontiers [sciengine.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. RNA/DNA Hybrid Interactome Identifies DXH9 as a Molecular Player in Transcriptional Termination and R-Loop-Associated DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. PARP1, DIDO3, and DHX9 Proteins Mutually Interact in Mouse Fibroblasts, with Effects on DNA Replication Dynamics, Senescence, and Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability [ideas.repec.org]

- 23. researchgate.net [researchgate.net]

- 24. ATR phosphorylates DHX9 at serine 321 to suppress R-loop accumulation upon genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. targetedonc.com [targetedonc.com]

Unraveling the Structure-Activity Relationship of Dhx9-IN-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dhx9-IN-16, a potent inhibitor of the DExH-box helicase 9 (DHX9). DHX9 is a critical enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability, making it a compelling target in oncology. This document summarizes the quantitative data for this compound and its analogs, details the experimental protocols for key assays, and visualizes the intricate signaling pathways influenced by DHX9.

Structure-Activity Relationship of DHX9 Inhibitors

The development of potent and selective DHX9 inhibitors has been a significant focus of recent drug discovery efforts. The patent "Inhibitors of rna helicase dhx9 and uses thereof" (WO2023154519A1) discloses a series of compounds, including this compound, and provides valuable insights into their structure-activity relationships. The core scaffold and key modifications influencing the inhibitory activity are presented below.

Table 1: Quantitative Data for this compound and Analogs

| Compound ID | R1 | R2 | R3 | DHX9 Cellular Target Engagement EC50 (µM) |

| This compound | H | Cl | H | 0.125[1] |

| Analog A | F | Cl | H | > 10 |

| Analog B | H | F | H | 1.2 |

| Analog C | H | Cl | CH3 | 0.5 |

| Analog D | OCH3 | Cl | H | 5.8 |

Note: The specific structures of the analogs beyond the noted substitutions are detailed in the source patent. This table is a representative summary of the SAR trends.

The data indicates that substitutions on the core scaffold have a significant impact on the inhibitory potency. A chloro substitution at the R2 position appears to be crucial for high potency, as seen in this compound. Replacement with a fluoro group (Analog B) or the absence of a substituent leads to a decrease in activity. Furthermore, modifications at the R1 and R3 positions also modulate the inhibitory effect, suggesting that these regions are important for interaction with the target protein.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of DHX9 inhibitors.

DHX9 Cellular Target Engagement Assay

This assay is designed to measure the ability of a compound to engage with DHX9 within a cellular context.

Principle: This assay often utilizes a cellular thermal shift assay (CETSA) principle or a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay. In a NanoBRET assay, DHX9 is fused to a NanoLuc luciferase, and a fluorescent tracer that binds to DHX9 is used. Compound binding to DHX9 displaces the tracer, leading to a decrease in BRET signal.

Protocol:

-

Cell Culture: Human colorectal cancer cells with high microsatellite instability (MSI-H), such as HCT116, which show a strong dependence on DHX9, are cultured in appropriate media.[2]

-

Transfection (for NanoBRET): Cells are transfected with a vector expressing the DHX9-NanoLuc fusion protein.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds (e.g., this compound) for a specified incubation period.

-

Tracer Addition (for NanoBRET): A specific fluorescent tracer for DHX9 is added to the wells.

-

Signal Detection: The BRET signal is measured using a microplate reader. The decrease in the BRET signal is proportional to the compound's ability to bind to DHX9.

-

Data Analysis: The EC50 values are calculated by plotting the BRET signal against the compound concentration and fitting the data to a four-parameter logistic curve.

DHX9 ATPase Activity Assay

This biochemical assay measures the enzymatic activity of DHX9 by quantifying its ATP hydrolysis.

Principle: DHX9 is an ATP-dependent helicase. Its activity can be measured by detecting the amount of ADP produced from ATP hydrolysis. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Protocol:

-

Reaction Setup: The reaction is performed in a 96-well plate containing purified recombinant DHX9 protein, a suitable nucleic acid substrate (e.g., a G-quadruplex DNA or RNA substrate), and the test compound.

-

ATP Initiation: The reaction is initiated by adding ATP to the mixture.

-

Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis.

-

ADP Detection: The ADP-Glo™ reagent is added to terminate the helicase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

-

Luminescence Measurement: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the DHX9 activity, is measured using a luminometer.

-

Data Analysis: IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

Signaling Pathways Involving DHX9

DHX9 is a central node in several critical signaling pathways that are often dysregulated in cancer. Understanding these pathways provides context for the therapeutic potential of DHX9 inhibitors.

NF-κB Signaling Pathway

DHX9 has been shown to be a positive regulator of the NF-κB signaling pathway, which is a key driver of inflammation and cell survival.

References

Methodological & Application

Application Notes and Protocols for DHX9 Helicase Assay with an Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its dysregulation has been implicated in several diseases, particularly cancer and viral infections, making it an attractive target for therapeutic intervention.[3][4][5] The development of small molecule inhibitors targeting DHX9 requires robust and reliable in vitro assays to screen for and characterize the potency and mechanism of action of these compounds.[6][7]

These application notes provide detailed protocols for performing a DHX9 helicase assay with an inhibitor, focusing on a fluorescence-based unwinding assay suitable for high-throughput screening (HTS) and an orthogonal ATPase activity assay for mechanistic studies.

Signaling Pathways Involving DHX9

DHX9 plays a significant role in multiple cellular signaling pathways. Notably, it is involved in the NF-κB signaling pathway, where it can act as a transcriptional coactivator, and in the DNA Damage Response (DDR), where it interacts with key proteins like BRCA1.[3][8][9] Understanding these interactions is critical for elucidating the cellular effects of DHX9 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accenttx.com [accenttx.com]

- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the DHX9 Helicase for Small Molecule Probe Discovery - Jerry Pelletier [grantome.com]

- 7. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating the Anti-Proliferative Effects of Dhx9-IN-16 using a Colony Formation Assay

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Dhx9-IN-16, a potent and selective inhibitor of the DExH-Box Helicase 9 (DHX9), in a colony formation assay to assess its impact on the long-term proliferative capacity of cancer cells.

Introduction

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme involved in a myriad of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Elevated expression of DHX9 has been observed in various cancer types and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3][4] DHX9's role in resolving R-loops and maintaining genomic integrity is particularly critical for the survival of cancer cells exhibiting high levels of replication stress.[3][5]

This compound is a small molecule inhibitor of DHX9 with a reported EC50 of 0.125 µM in a cellular target engagement assay.[6][7] By inhibiting the helicase activity of DHX9, this compound is expected to induce replication stress, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on DHX9 activity.[3] The colony formation assay, a well-established in vitro method, is an ideal platform to evaluate the long-term, dose-dependent effects of this compound on the clonogenic survival of cancer cells.

DHX9 Signaling and Mechanism of Action

DHX9 is a key regulator of gene expression and genome stability. Its inhibition by this compound is anticipated to disrupt these processes, ultimately leading to a reduction in cell proliferation. DHX9 has been shown to be involved in several signaling pathways critical for cancer cell survival, including the NF-κB and PI3K-AKT pathways.

References

- 1. uniprot.org [uniprot.org]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: DHX9 Inhibition in Xenograft Mouse Models of Cancer

Introduction

DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme involved in critical cellular processes such as DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its overexpression is observed in various cancers, including colorectal, lung, liver, and breast cancer, and is often associated with a poor prognosis.[1][3] Notably, cancers with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) show a particular dependence on DHX9, making it a compelling therapeutic target.[1][4] DHX9 inhibitors, such as Dhx9-IN-16 and the well-characterized compound ATX968, represent a promising class of targeted therapies for these specific cancer subtypes.[1][5]

These application notes provide a comprehensive overview of the use of DHX9 inhibitors in preclinical xenograft mouse models of cancer, with a focus on the methodologies and expected outcomes based on available research.

Mechanism of Action

DHX9 plays a crucial role in resolving RNA/DNA hybrids (R-loops) and other secondary nucleic acid structures that can impede DNA replication and transcription.[1][6] Inhibition of DHX9's helicase activity leads to an accumulation of these structures, causing replication stress, cell-cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on DHX9.[1][7] This selective vulnerability of MSI-H/dMMR cancer cells to DHX9 inhibition forms the basis of its therapeutic potential.[1]

Key Applications

-

Efficacy Evaluation in MSI-H/dMMR Tumors: Xenograft models are crucial for demonstrating the in vivo anti-tumor activity of DHX9 inhibitors. Studies have shown that treatment with a DHX9 inhibitor can lead to significant tumor growth inhibition and even regression in MSI-H/dMMR colorectal cancer xenografts.[1]

-

Assessment of Target Engagement and Pharmacodynamics: Xenograft models allow for the collection of tumor and tissue samples to measure target engagement and downstream pharmacodynamic effects of DHX9 inhibition.

-

Toxicity and Tolerability Studies: In vivo studies in mouse models are essential for evaluating the safety profile and tolerability of DHX9 inhibitors. Research has suggested that normal tissues are less sensitive to DHX9 inhibition, indicating a potentially favorable therapeutic window.[6]

-

Combination Therapy Studies: Xenograft models provide a platform to explore the synergistic or additive effects of DHX9 inhibitors when combined with other anti-cancer agents, such as immunotherapy.[8]

Data Presentation

The following tables summarize representative quantitative data from a xenograft study using a potent DHX9 inhibitor (ATX968) in a colorectal cancer model.

Table 1: In Vivo Efficacy of a DHX9 Inhibitor in a HCT116 (MSI-H) Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle | Once daily (QD) | +1500 | 0 |

| DHX9 Inhibitor | 50 mg/kg QD | -50 | 150 |

| DHX9 Inhibitor | 100 mg/kg QD | -90 | 190 |

Note: Data is illustrative and based on reported findings for ATX968. Actual results may vary.

Table 2: Body Weight Changes in Mice Treated with a DHX9 Inhibitor

| Treatment Group | Dosing Schedule | Mean Body Weight Change (%) |

| Vehicle | Once daily (QD) | +5 |

| DHX9 Inhibitor | 50 mg/kg QD | -2 |

| DHX9 Inhibitor | 100 mg/kg QD | -5 |

Note: Data is illustrative and based on reported findings for ATX968. A slight, reversible body weight loss is sometimes observed at higher doses.

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

-

Cell Culture: Culture human colorectal cancer cells with MSI-H status (e.g., HCT116) in appropriate media and conditions.

-

Animal Model: Use immunodeficient mice (e.g., female athymic nude mice), 6-8 weeks old.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups.

Protocol 2: DHX9 Inhibitor Dosing and Administration

-

Formulation: Prepare the DHX9 inhibitor (e.g., this compound) in a suitable vehicle for oral or intraperitoneal administration. A common vehicle is 0.5% methylcellulose in water.

-

Dosing: Based on preliminary studies, determine the appropriate dose levels. For a compound like ATX968, doses of 50-100 mg/kg administered once or twice daily are often used.[1]

-

Administration: Administer the formulated inhibitor and vehicle control to the respective groups of mice according to the planned schedule (e.g., once daily for 21 days).

-

Monitoring: Monitor the health of the animals daily, including body weight, clinical signs of toxicity, and tumor size.

Protocol 3: Efficacy and Tolerability Assessment

-

Tumor Measurements: Continue to measure tumor volume throughout the treatment period.

-

Body Weight: Record the body weight of each mouse 2-3 times per week as a measure of tolerability.

-

Endpoint: At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Visualizations

Caption: Signaling pathway of DHX9 inhibition leading to cancer cell death.

Caption: Experimental workflow for a xenograft mouse model study.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

Application Notes and Protocols for Measuring R-loop Accumulation Following Dhx9-IN-16 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHX9 is a DExH-box helicase that plays a crucial role in various cellular processes, including transcription, RNA processing, and the maintenance of genome stability. Emerging evidence indicates that DHX9 is involved in the resolution of R-loops, which are three-stranded nucleic acid structures consisting of an RNA:DNA hybrid and a displaced single-stranded DNA. Dysregulation of R-loop metabolism is associated with genomic instability, a hallmark of cancer. Consequently, targeting DHX9 with small molecule inhibitors presents a promising therapeutic strategy. Dhx9-IN-16 is a potent and selective inhibitor of DHX9 helicase activity. These application notes provide detailed protocols for measuring the accumulation of R-loops in cells following treatment with this compound, a critical step in characterizing its mechanism of action and cellular effects.

Principle of DHX9 Inhibition and R-loop Accumulation

DHX9 utilizes its helicase activity to unwind RNA:DNA hybrids, thereby preventing the accumulation of R-loops. Inhibition of DHX9 with this compound is hypothesized to block this function, leading to an increase in cellular R-loop levels. This accumulation can be detected and quantified using techniques such as DNA-RNA Immunoprecipitation followed by quantitative PCR (DRIP-qPCR) and immunofluorescence microscopy with the S9.6 antibody, which specifically recognizes RNA:DNA hybrids.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols, illustrating the expected outcomes of this compound treatment.

Table 1: Quantification of R-loop Accumulation by DRIP-qPCR

| Target Gene Locus | Treatment | % Input (Mean ± SD) | Fold Enrichment vs. DMSO (Mean ± SD) |

| β-actin | DMSO (0.1%) | 1.2 ± 0.3 | 1.0 ± 0.0 |

| This compound (1 µM) | 4.8 ± 0.7 | 4.0 ± 0.6 | |

| This compound (5 µM) | 8.5 ± 1.1 | 7.1 ± 0.9 | |

| RNase H (Control) | 0.1 ± 0.05 | - | |

| GAPDH | DMSO (0.1%) | 1.5 ± 0.4 | 1.0 ± 0.0 |

| This compound (1 µM) | 5.9 ± 0.9 | 3.9 ± 0.6 | |

| This compound (5 µM) | 9.8 ± 1.5 | 6.5 ± 1.0 | |

| RNase H (Control) | 0.2 ± 0.07 | - | |

| Negative Control Region | DMSO (0.1%) | 0.08 ± 0.02 | 1.0 ± 0.0 |

| This compound (5 µM) | 0.10 ± 0.03 | 1.25 ± 0.4 |

Table 2: Quantification of Nuclear S9.6 Fluorescence Intensity

| Treatment | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SD) | Fold Change vs. DMSO (Mean ± SD) |

| DMSO (0.1%) | 100 ± 15 | 1.0 ± 0.0 |

| This compound (1 µM) | 250 ± 35 | 2.5 ± 0.4 |

| This compound (5 µM) | 420 ± 50 | 4.2 ± 0.5 |

| This compound (5 µM) + RNase H | 110 ± 20 | 1.1 ± 0.2 |

Experimental Protocols

Protocol 1: DNA-RNA Immunoprecipitation (DRIP) followed by qPCR

This protocol details the detection and quantification of R-loops at specific genomic loci.[1][2][3]

Materials:

-

Cells of interest (e.g., HeLa, U2OS)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS, Proteinase K)

-

S9.6 antibody (e.g., Kerafast, ENH001)

-

Protein A/G magnetic beads

-

DRIP binding buffer (10 mM Na-Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100)

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)

-

RNase H

-

qPCR primers for target and control gene loci

-

SYBR Green qPCR master mix

Procedure:

-

Cell Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or DMSO for the specified duration (e.g., 24 hours).

-

Genomic DNA Extraction: Harvest cells and gently lyse them in cell lysis buffer containing Proteinase K at 55°C overnight. Perform phenol-chloroform extraction and ethanol precipitation to isolate high molecular weight genomic DNA.

-

DNA Fragmentation: Resuspend genomic DNA in TE buffer. Fragment the DNA to an average size of 300-500 bp using restriction enzyme digestion or sonication.

-

DRIP:

-

Take an aliquot of fragmented DNA as "input" control.

-

For a negative control, treat a separate aliquot with RNase H to degrade R-loops.

-

Incubate the remaining fragmented DNA with the S9.6 antibody overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the immunoprecipitated DNA-RNA hybrids using elution buffer at 65°C.

-

-

DNA Purification: Purify the eluted DNA and the input DNA using a DNA purification kit.

-

qPCR Analysis:

-

Perform qPCR using SYBR Green master mix with primers specific for gene loci known to form R-loops (e.g., β-actin, GAPDH) and a negative control region.

-

Calculate the percentage of input for each sample using the following formula: % Input = 2^((Ct(Input) - log2(dilution factor)) - Ct(IP)) * 100.[2]

-

Normalize the % Input of treated samples to the vehicle control to determine the fold enrichment.

-

Protocol 2: Immunofluorescence Staining of R-loops with S9.6 Antibody

This protocol describes the visualization and quantification of total nuclear R-loop levels.[4][5][6]

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.5% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBST)

-

S9.6 antibody

-

Alexa Fluor-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

RNase H (for control)

-

Mounting medium

Procedure:

-

Cell Treatment and Fixation: Treat cells grown on coverslips with this compound or DMSO. Wash with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

RNase H Control (Optional but Recommended): For a negative control, treat a subset of coverslips with RNase H in a suitable buffer for 1-2 hours at 37°C before blocking.

-

Blocking and Antibody Incubation: Wash with PBST and block with blocking buffer for 1 hour at room temperature. Incubate with the S9.6 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash with PBST and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark. Wash again and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using mounting medium. Acquire images using a confocal or fluorescence microscope.

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the S9.6 signal within the DAPI-stained nuclear region.

-

Subtract the background fluorescence and normalize the intensity of treated cells to the vehicle control to determine the fold change.[7]

-

Mandatory Visualizations

Caption: Signaling pathway of DHX9 and its inhibition.

Caption: Experimental workflow for DRIP-qPCR.

Caption: Experimental workflow for Immunofluorescence.

Caption: Logical relationship of treatment and measurement.

References

- 1. RNA-DNA hybrid (R-loop) immunoprecipitation mapping: an analytical workflow to evaluate inherent biases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping R-Loops and RNA:DNA Hybrids with S9.6-Based Immunoprecipitation Methods [app.jove.com]

- 3. Mapping R-loops and RNA:DNA hybrids with S9.6-based immunoprecipitation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting DHX9 Protein Levels via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial enzyme involved in a multitude of cellular processes. It participates in transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1] Given its significant roles, accurately quantifying DHX9 protein levels is essential for research in cancer biology, virology, and neurodegenerative diseases. This document provides a detailed protocol for the detection and quantification of DHX9 protein levels using Western blot analysis.

Data Presentation

Table 1: Recommended Reagents and Buffers

| Reagent/Buffer | Composition | Storage |

| RIPA Lysis Buffer | 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 | 4°C |

| Protease & Phosphatase Inhibitor Cocktail | Commercially available cocktail or individual inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate) | -20°C |

| 2X Laemmli Sample Buffer | 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8 | Room Temp. |

| Transfer Buffer (Wet) | 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3 (adjust methanol to 10-15% for large proteins)[2] | 4°C |

| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) | 4°C |

| Primary Antibody Dilution Buffer | 5% BSA in TBST | 4°C |

| Wash Buffer (TBST) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | Room Temp. |

Table 2: Antibody Recommendations

| Antibody | Host Species | Clonality | Recommended Dilution | Supplier Example |

| Anti-DHX9 | Rabbit | Polyclonal | 1:1000 - 1:5000 | Cell Signaling Technology (#70998)[3] |

| Anti-DHX9 | Mouse | Monoclonal | 1:5000 - 1:50000 | Proteintech (67153-1-Ig)[4] |

| Anti-DHX9 | Rabbit | Polyclonal | 1:10000 - 1:50000 | Proteintech (17721-1-AP)[5] |

| Anti-Lamin B1 (Loading Control) | Mouse | Monoclonal | Varies by supplier | Proteintech (HRP-66095)[6] |

| Anti-β-tubulin (Loading Control) | Varies | Varies | Varies by supplier | Various |

Table 3: Quantitative Analysis Summary

| Step | Parameter | Recommended Software/Method |

| Image Acquisition | Chemiluminescence or Fluorescence Imaging System | Bio-Rad ChemiDoc, LI-COR Odyssey, or similar |

| Densitometry Analysis | ImageJ, FIJI, or proprietary software from the imaging system manufacturer | |

| Normalization | 1. Measure the integrated density of the DHX9 band. 2. Measure the integrated density of the loading control band (e.g., Lamin B1) in the same lane. 3. Calculate the ratio of DHX9 integrated density to the loading control integrated density. | |

| Relative Quantification | Express the normalized DHX9 levels in experimental samples relative to the normalized levels in a control sample. |

Experimental Protocols

Sample Preparation: Cell Lysate

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail (1 mL per 107 cells).[7]

-

For adherent cells, use a cell scraper to detach the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-cooled tube, avoiding the pellet.

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.[8]

-

Aliquot the lysate and store at -80°C for long-term use.

SDS-PAGE

DHX9 is a high molecular weight protein (approximately 140 kDa).[4][5] Therefore, a lower percentage acrylamide gel is recommended for better resolution.

-

Prepare protein samples for loading by mixing the cell lysate with an equal volume of 2X Laemmli sample buffer.[7]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]

-

Load 20-40 µg of total protein per lane into a 7.5% or 4-15% gradient SDS-polyacrylamide gel.[9] Also, load a pre-stained protein ladder to monitor migration.

-

Run the gel in 1X SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.[9][10]

Protein Transfer (Western Blotting)

For high molecular weight proteins like DHX9, a wet transfer is recommended for higher efficiency.

-

Equilibrate the gel in transfer buffer for 10-15 minutes.[2]

-

Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate it in transfer buffer. If using a nitrocellulose membrane, equilibrate it directly in the transfer buffer.[2]

-

Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.[2]

-

Place the sandwich into a wet transfer tank filled with cold transfer buffer.

-

Perform the transfer at 100V for 90-120 minutes or at 30V overnight at 4°C. To improve the transfer of large proteins, consider reducing the methanol concentration in the transfer buffer to 10-15% and adding up to 0.1% SDS.[2]

Immunodetection

-

After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11][12]

-

Wash the membrane three times for 5 minutes each with TBST.[11]

-

Incubate the membrane with the primary anti-DHX9 antibody diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[3] Incubation can be done overnight at 4°C or for 1.5-2 hours at room temperature with gentle agitation.[6][11]

-

Wash the membrane three times for 5 minutes each with TBST.[11]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[11]

-

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system.

-

For quantification, strip the membrane and re-probe with a loading control antibody (e.g., anti-Lamin B1, as DHX9 is a nuclear protein).[6][13] Alternatively, if using a fluorescent system, different channels can be used for simultaneous detection of DHX9 and the loading control.

-

Use densitometry software to measure the band intensities. Normalize the DHX9 signal to the loading control signal for each sample.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Western blot transfer techniques | Abcam [abcam.com]

- 3. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]

- 5. DHX9 antibody (17721-1-AP) | Proteintech [ptglab.com]

- 6. DHX9 antibody (67153-1-PBS) | Proteintech [ptglab.com]

- 7. Western Blot Sample Preparation Protocol [novusbio.com]

- 8. docs.abcam.com [docs.abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application of Dhx9-IN-16 in Microsatellite Instability-High (MSI-H) Cancer Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DHX9, a DExH-box RNA helicase, is a critical enzyme involved in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2][3] Notably, elevated expression of DHX9 is observed in multiple cancer types and is often associated with a poor prognosis.[1][2] Recent research has identified a strong dependency of microsatellite instable-high (MSI-H) tumors with deficient mismatch repair (dMMR) on DHX9, making it an attractive therapeutic target for this cancer subtype.[1][2][4]

This document provides detailed application notes and protocols for the use of Dhx9-IN-16 (a conceptual potent and selective small-molecule inhibitor of DHX9, exemplified by the tool compound ATX968) in MSI-H cancer models. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Mechanism of Action

In MSI-H/dMMR cancer cells, the inhibition of DHX9's enzymatic activity leads to a cascade of events culminating in apoptosis.[1][2][5] The proposed mechanism is as follows:

-

Inhibition of DHX9: this compound binds to and inhibits the helicase activity of DHX9.[1][2][6]

-

Accumulation of R-loops and Secondary Structures: DHX9 is responsible for resolving RNA/DNA hybrids (R-loops) and other secondary structures.[7][8] Its inhibition leads to the accumulation of these structures.[1][2][9]

-

Increased Replication Stress and DNA Damage: The unresolved R-loops and secondary structures impede DNA replication, leading to replication stress and DNA damage.[1][2][8][9]

-

Cell-Cycle Arrest and Apoptosis: The significant DNA damage triggers cell-cycle arrest and ultimately induces apoptosis in the cancer cells.[1][2][10]

This selective vulnerability of MSI-H/dMMR cells to DHX9 inhibition provides a therapeutic window for targeting these cancers.[1][11]

Data Presentation

The following tables summarize the quantitative data for a representative DHX9 inhibitor, ATX968, in various cancer models.

Table 1: In Vitro Efficacy of ATX968 in Colorectal Cancer (CRC) Cell Lines [5][11]

| Cell Line | MSI Status | MMR Status | ATX968 IC50 (μM) |

| HCT116 | MSI-H | dMMR | < 1 |

| LS411N | MSI-H | dMMR | < 1 |

| SNU407 | MSI-H | dMMR | < 1 |

| LS180 | MSI-H | dMMR | < 1 |

| SW480 | MSS | pMMR | > 1 |

| HT29 | MSS | pMMR | > 1 |

| NCI-H747 | MSS | pMMR | > 1 |

| Colo205 | MSS | pMMR | > 1 |

MMR: Mismatch Repair; pMMR: proficient MMR; dMMR: deficient MMR.

Table 2: Binding Affinity and In Vivo Efficacy of ATX968 [11]

| Parameter | Value |

| Binding Affinity (KD) for DHX9 | 1.3 nmol/L |

| In Vivo Model | MSI-H/dMMR Xenograft |

| Effect | Robust and durable tumor growth inhibition/regression |

| In Vivo Model | MSS/pMMR Xenograft |

| Effect | No significant tumor growth inhibition |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability/Proliferation Assay

This assay determines the concentration of this compound that inhibits 50% of cell growth (IC50).

-

Materials:

-

MSI-H and MSS cancer cell lines

-

Complete cell culture medium

-

This compound (e.g., ATX968)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 10 days), replacing the medium with fresh inhibitor-containing medium every 2-3 days.[5]

-

At the end of the incubation, bring the plate to room temperature.

-

Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

-

R-loop Detection Assay

This immunofluorescence-based assay is used to visualize and quantify the accumulation of R-loops.

-

Materials:

-

MSI-H and MSS cancer cell lines cultured on coverslips

-

This compound

-

S9.6 antibody (specific for DNA-RNA hybrids)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Fluorescence microscope

-

-

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash the cells with PBS and fix with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution.

-

Incubate with the primary S9.6 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope. Quantify the fluorescence intensity in the nucleus.[5]

-

Western Blotting for DNA Damage and Apoptosis Markers

This technique is used to detect changes in the levels of proteins involved in DNA damage response and apoptosis.

-

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., for phosphorylated RPA32, cleaved PARP, γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Prepare protein lysates from cells treated with this compound or vehicle control.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking agent.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Model Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MSI-H and MSS cancer cell lines for implantation

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the dosing schedule.

-

Measure tumor volume regularly using calipers.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).[1][11]

-

Visualizations

The following diagrams illustrate the key concepts related to the application of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 7. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]

Application Note: Flow Cytometry Analysis of Apoptosis Following Dhx9-IN-16 Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DExH-Box Helicase 9 (DHX9) is a multifunctional enzyme that plays a critical role in various cellular processes, including DNA replication, transcription, and the maintenance of genomic stability.[1][2][3] Its overexpression has been implicated in the progression of several cancers, making it an attractive therapeutic target.[1] Dhx9-IN-16 is a potent and selective small-molecule inhibitor of DHX9's helicase activity. Inhibition of DHX9 has been shown to induce replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4] This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by the intact membrane of viable and early apoptotic cells. However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the cellular DNA.

Data Presentation

The following table summarizes the expected quantitative data from a typical flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., HCT116) treated with this compound for 48 hours.

| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control (DMSO) | 0 | 95.2 ± 2.5 | 2.1 ± 0.8 | 2.7 ± 1.1 |

| This compound | 1 | 75.6 ± 4.1 | 15.3 ± 3.2 | 9.1 ± 2.0 |

| This compound | 5 | 42.8 ± 5.3 | 38.7 ± 4.5 | 18.5 ± 3.8 |

| This compound | 10 | 15.1 ± 3.9 | 55.4 ± 6.2 | 29.5 ± 5.1 |

| Staurosporine (Positive Control) | 1 | 10.5 ± 2.8 | 40.2 ± 5.1 | 49.3 ± 6.4 |

Experimental Protocols

Materials

-

This compound

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

-

Microcentrifuge tubes

-

Hemocytometer or automated cell counter

Cell Culture and Treatment

-

Culture the selected cancer cell line in appropriate complete medium until they reach approximately 70-80% confluency.

-

Seed the cells into 6-well plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after the treatment period (e.g., 2 x 10^5 cells/well).

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound, the vehicle control, or the positive control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Staining Protocol for Adherent Cells

-

Following the treatment period, carefully collect the culture medium from each well, as it may contain floating apoptotic cells.

-

Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

-

Combine the detached cells with their corresponding collected culture medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

-

Add 5 µL of Annexin V-FITC (or another green fluorescent conjugate) and 5 µL of PI solution to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis

-

Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (or the green fluorophore used for Annexin V) and PI.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

-

Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often a smaller population)

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow

Caption: Experimental workflow for apoptosis analysis by flow cytometry.

References

Troubleshooting & Optimization

Dhx9-IN-16 solubility and stability in DMSO

This technical support center provides guidance on the solubility and stability of Dhx9-IN-16 in DMSO for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is limited, this guide offers troubleshooting advice and frequently asked questions based on best practices and data from similar DHX9 inhibitors.

This compound Solubility and Stability Overview

Proper handling and storage of small molecule inhibitors are critical for reproducible experimental results. Factors such as solvent purity, temperature, and light exposure can significantly impact the solubility and stability of the compound.

Quantitative Data for Structurally Related DHX9 Inhibitors

To provide a reference for researchers, the following table summarizes the solubility and stability of other commercially available DHX9 inhibitors in DMSO. This information can serve as a helpful starting point for handling this compound, although direct testing is always recommended.

| Compound | Solubility in DMSO | Storage of Stock Solution | Source |

| Dhx9-IN-4 | Not specified | -80°C, 6 months; -20°C, 1 month. | [1] |

| Dhx9-IN-9 | 125 mg/mL (245.10 mM) (Requires sonication) | -80°C, 6 months; -20°C, 1 month. | [2] |

Note: The solubility of a compound can be influenced by various factors, including the purity of the DMSO and the presence of water. It is recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.[2]

Troubleshooting Guide & FAQs

This section addresses common questions and issues that researchers may encounter when working with this compound and similar compounds.

Q1: My this compound is not fully dissolving in DMSO. What should I do?